An In-Depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile
An In-Depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-3,5-dimethylbenzonitrile (CAS No: 157870-16-1), a multifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by its unique trifunctional structure—a benzonitrile core bearing both a reactive formyl group and sterically influencing methyl groups—this molecule serves as a versatile intermediate in advanced organic synthesis. This document consolidates essential data on its chemical and physical properties, offers predictive insights into its spectroscopic profile, details its reactivity, proposes a viable synthetic pathway, and discusses its potential applications for researchers, chemists, and drug development professionals.
Compound Identification and Core Properties
4-Formyl-3,5-dimethylbenzonitrile, also known as 4-cyano-2,6-dimethylbenzaldehyde, is a solid aromatic compound whose structure is foundational to its utility.[1][2] The electron-withdrawing nature of the nitrile and formyl groups, combined with the electron-donating and steric effects of the two methyl groups, creates a nuanced reactivity profile.
Molecular Structure
The molecular architecture is key to understanding the compound's behavior in synthetic applications.
Caption: Chemical structure of 4-Formyl-3,5-dimethylbenzonitrile.
Physicochemical Data
The physical properties of the compound are essential for planning experimental work, including reaction setup and purification. The data presented below is compiled from supplier technical sheets.
| Property | Value / Description | Source(s) |
| CAS Number | 157870-16-1 | [1][3] |
| Molecular Formula | C₁₀H₉NO | [2][3] |
| Molecular Weight | 159.18 g/mol | [2][3] |
| Appearance | Solid (Typically) | [2] |
| Melting Point | 88 - 92 °C | [2] |
| Boiling Point | ~280 - 290 °C (Estimated) | [2] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol, acetone). | [2] |
| Density | ~1.08 - 1.12 g/cm³ (Estimated) | [2] |
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data
The following tables outline the expected spectral features. These predictions are based on well-established principles and data from analogous compounds.[4]
Table 2.1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1700 | Strong | C=O (Aromatic Aldehyde) Stretch |
| ~2850 & ~2750 | Medium | C-H (Aldehyde) Stretch |
| ~1580, ~1450 | Medium-Strong | C=C (Aromatic) Stretch |
| ~2960-2870 | Medium | C-H (Methyl) Stretch |
Table 2.2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.7 | Singlet | 2H | Aromatic protons (H-2, H-6) |
| ~2.6 | Singlet | 6H | Methyl protons (2 x -CH₃) |
Table 2.3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~191 | Aldehyde Carbonyl (C=O) |
| ~142 | Aromatic Carbon (C-CH₃) |
| ~135 | Aromatic Carbon (C-CHO) |
| ~133 | Aromatic Carbon (CH) |
| ~118 | Nitrile Carbon (C≡N) |
| ~115 | Aromatic Carbon (C-CN) |
| ~21 | Methyl Carbon (-CH₃) |
Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 159.19.
Protocol: Acquiring NMR Data for Structural Verification
This protocol provides a self-validating system for confirming the identity and purity of a synthesized or purchased batch of 4-Formyl-3,5-dimethylbenzonitrile.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tube
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean vial. Ensure complete dissolution.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Rationale: A standard proton spectrum is acquired to identify all hydrogen environments.
-
Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Rationale: A proton-decoupled carbon spectrum is acquired to identify all unique carbon environments. Due to the low natural abundance of ¹³C, more scans are required.
-
Parameters: Set a spectral width of ~240 ppm, an acquisition time of ~1.5 seconds, a relaxation delay of 2 seconds, and collect 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Analysis: Integrate the ¹H NMR peaks and analyze the chemical shifts, multiplicities, and coupling constants. Correlate the observed peaks with the predicted data in Tables 2.2 and 2.3 to confirm the structure.
Chemical Reactivity and Synthetic Profile
The synthetic utility of 4-Formyl-3,5-dimethylbenzonitrile stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for selective transformations, making it a valuable building block.
Caption: Key reactive sites of 4-Formyl-3,5-dimethylbenzonitrile.
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Formyl Group: As a typical aromatic aldehyde, the formyl group is highly reactive. It readily undergoes nucleophilic addition, which is the basis for its use in forming larger molecules.[1] It can be oxidized to a carboxylic acid or reduced to a primary alcohol (a hydroxymethyl group). Condensation reactions with primary amines to form imines (Schiff bases) are also a key transformation.[1]
-
Nitrile Group: The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine.
-
Aromatic Ring: The presence of two strong electron-withdrawing groups (formyl and nitrile) deactivates the ring towards electrophilic aromatic substitution. However, this electronic profile makes the ring susceptible to nucleophilic aromatic substitution under certain conditions. The two methyl groups provide steric hindrance around the formyl group, which can be leveraged for regioselective reactions.
Synthesis Methodologies
A robust and scalable synthesis is critical for the application of any chemical intermediate. While specific literature for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile is sparse, a highly plausible and industrially relevant approach is the Vilsmeier-Haack formylation of 3,5-dimethylbenzonitrile. This reaction is a well-established method for formylating electron-rich aromatic compounds.[5][6][7]
Proposed Synthetic Workflow: Vilsmeier-Haack Reaction
The reaction proceeds by forming the "Vilsmeier reagent," an electrophilic iminium salt, from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[8] This electrophile then attacks the electron-rich position of the starting arene, followed by hydrolysis to yield the aldehyde.
Caption: Proposed synthesis workflow via Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis
Objective: To synthesize 4-Formyl-3,5-dimethylbenzonitrile from 3,5-dimethylbenzonitrile.
Disclaimer: This is a generalized protocol based on the Vilsmeier-Haack reaction mechanism and should be optimized for safety and yield.
Materials:
-
3,5-Dimethylbenzonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Vilsmeier Reagent Formation:
-
Rationale: The electrophile is prepared in situ under controlled conditions to prevent decomposition.
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.
-
-
Formylation Reaction:
-
Rationale: The starting material is added to the pre-formed electrophile for the aromatic substitution reaction.
-
Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent mixture.
-
After addition, heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
-
Workup and Hydrolysis:
-
Rationale: The intermediate iminium salt is hydrolyzed to the final aldehyde product, and reagents are quenched.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
-
Extraction and Purification:
-
Rationale: The organic product is isolated from the aqueous phase and purified.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield pure 4-Formyl-3,5-dimethylbenzonitrile.
-
Applications in Research and Development
The unique structure of 4-Formyl-3,5-dimethylbenzonitrile makes it a valuable intermediate for several high-value applications.
-
Medicinal Chemistry: The compound serves as a scaffold for developing novel therapeutic agents. The formyl group's ability to undergo nucleophilic addition and condensation reactions is particularly useful for designing molecules that can interact with biological targets like enzymes and receptors.[1]
-
Materials Science: Its rigid, aromatic structure and functional groups make it a candidate for creating advanced materials. Derivatives could be explored for applications in liquid crystals and organic semiconductors, where thermal stability and specific electronic properties are crucial.[1]
-
Agrochemicals and Specialty Chemicals: As a versatile building block, it can be used in the synthesis of complex molecules for agrochemical research and the production of specialty chemicals where precise functionalization is required.[1]
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: 4-Formyl-3,5-dimethylbenzonitrile should be stored in a cool, dry, and well-ventilated area.[2] It should be kept in a tightly sealed container to protect it from moisture and air, which could lead to degradation.[2] Keep away from heat, ignition sources, and direct sunlight.[2]
-
Incompatibilities: Store separately from strong oxidizing agents to prevent hazardous reactions.[2]
-
Safety Precautions: Based on data for analogous compounds like 4-formylbenzonitrile, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemisky. (2024). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). Retrieved from [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Formyl-3,5-Dimethyl-. Methylamine Supplier. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ChemBlink. (n.d.). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]
Sources
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- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 3. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
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